ethyl (Z)-pent-2-enoate
Description
Significance of Alpha, Beta-Unsaturated Esters in Synthetic Chemistry
Alpha, beta-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group of an ester. This arrangement of alternating double and single bonds creates a delocalized π-electron system that profoundly influences the molecule's reactivity. The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern exploited in a myriad of fundamental organic transformations.
These compounds are versatile building blocks in organic synthesis, participating in a wide array of reactions. Notable examples include Michael additions, Diels-Alder reactions, and various conjugate additions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the ester group further activates the double bond towards nucleophilic attack, making these compounds reliable Michael acceptors. The ability of alpha, beta-unsaturated esters to undergo such a diverse range of transformations has solidified their importance as key intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.
The Unique Role of (Z)-Configuration in Molecular Architecture
The geometry of the double bond in alpha, beta-unsaturated esters, designated as either (E) (entgegen, opposite) or (Z) (zusammen, together), plays a pivotal role in determining the three-dimensional shape and, consequently, the biological activity and chemical reactivity of a molecule. The (Z)-configuration, as seen in ethyl (Z)-pent-2-enoate, forces the substituents on the double bond to be on the same side, leading to a distinct spatial arrangement compared to its (E)-isomer.
This specific stereochemistry is often a crucial feature in the intricate architecture of many biologically active natural products. The precise orientation of functional groups dictated by the (Z)-double bond can be essential for molecular recognition and binding to biological targets. In synthetic chemistry, the controlled formation of a (Z)-enoate can be a challenging yet critical step in a total synthesis campaign. The conformational constraints imposed by the (Z)-geometry can influence the stereochemical outcome of subsequent reactions, allowing for the diastereoselective construction of complex molecules. The ability to selectively synthesize the (Z)-isomer is therefore a testament to the sophistication of modern synthetic methods and is paramount for accessing a wide range of target molecules with specific biological functions.
Historical Context of Research on (Z)-Enoate Systems
The development of stereoselective methods for the synthesis of (Z)-enoates has been a significant area of research in organic chemistry. Early methods for alkene synthesis often provided mixtures of (E) and (Z) isomers, which were difficult to separate and limited their synthetic utility. The advent of the Wittig reaction in the 1950s provided a powerful tool for alkene synthesis, and subsequent studies revealed that the nature of the ylide and the reaction conditions could influence the stereochemical outcome. wikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com Non-stabilized ylides, for instance, generally favor the formation of (Z)-alkenes. libretexts.org
A major breakthrough in the stereoselective synthesis of (Z)-α,β-unsaturated esters came with the development of modifications to the Horner-Wadsworth-Emmons (HWE) reaction. While the traditional HWE reaction typically yields the thermodynamically more stable (E)-isomer, the Still-Gennari olefination, reported in 1983, revolutionized the field by enabling the highly selective synthesis of (Z)-enoates. ic.ac.uknih.govbohrium.comnih.govscite.ai This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, in the presence of strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) with 18-crown-6. bohrium.com The use of these specific reagents and conditions kinetically favors the formation of the (Z)-isomer. nih.gov The development of such methodologies has been instrumental in making complex molecules containing (Z)-enoate moieties more accessible for study and application.
Below is a table summarizing some key properties of this compound:
| Property | Value |
| Molecular Formula | C7H12O2 nih.gov |
| Molecular Weight | 128.17 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| Synonyms | (Z)-ethyl pent-2-enoate, cis-ethyl 2-pentenoate nih.gov |
A detailed table of the chemical compounds mentioned in this article is provided below for reference.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
ethyl (Z)-pent-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5- |
InChI Key |
AGMKVZDPATUSMS-WAYWQWQTSA-N |
SMILES |
CCC=CC(=O)OCC |
Isomeric SMILES |
CC/C=C\C(=O)OCC |
Canonical SMILES |
CCC=CC(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl Z Pent 2 Enoate and Analogous Z Enoates
Stereoselective and Regioselective Approaches to (Z)-Pent-2-enoate Scaffolds
Achieving high Z-selectivity in the synthesis of α,β-unsaturated esters requires carefully designed strategies that can overcome the inherent preference for the formation of the (E)-isomer. Methodologies including modified condensation reactions, specific olefination variants, and transition metal-catalyzed approaches have been developed to provide controlled access to these important scaffolds.
Knoevenagel Condensation Strategies for Z-Selectivity
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy carbonyl compound that subsequently dehydrates to yield an α,β-unsaturated product. sigmaaldrich.com While versatile, controlling the stereochemical outcome to favor the (Z)-isomer requires precise manipulation of the reaction components and conditions.
The stereoselectivity of the Knoevenagel condensation is profoundly influenced by the choice of catalyst and the reaction environment. The catalyst, often a weakly basic amine like piperidine or ethylamine, facilitates the deprotonation of the active methylene compound to form an enolate ion. wikipedia.orgorganicreactions.org The nature of this catalyst, along with the solvent and temperature, can dictate the kinetic versus thermodynamic control of the reaction, thereby influencing the final Z/E ratio.
In some instances, the reaction may initially produce a mixture of (E) and (Z) isomers. However, if the isomers can rapidly equilibrate through their common β-hydroxy precursor, the more thermodynamically stable isomer can be obtained as the major product. wikipedia.org Conversely, specific catalyst systems and conditions can be employed to favor the kinetically controlled formation of the (Z)-isomer. Studies on mixed metal oxide catalysts have shown that both surface acidic and basic sites are necessary to achieve high reaction rates, and the balance between these sites is crucial for catalytic activity. rsc.org The use of heterogeneous catalysts, such as zeolites and metal oxides, is also an area of increasing interest, as they offer advantages in terms of catalyst separation, recycling, and waste reduction. nih.govscispace.com
The selection of the catalyst system is paramount for directing the Knoevenagel condensation towards the desired (Z)-product. A comparative analysis reveals that the structure of the active methylene component itself can serve as a powerful control element for stereoselectivity.
Research has demonstrated a stark divergence in stereochemical outcomes based on the nature of the acyl group in acetoacetic derivatives. For instance, the condensation of O-acetoacetylTEMPOs with aldehydes bearing electron-withdrawing groups preferentially yields (E)-adducts. nih.gov In sharp contrast, the use of acylacetoamides, including Weinreb amides, under similar conditions leads to the exclusive formation of (Z)-adducts. nih.gov This powerful Z-directing effect of the amide group highlights a key strategy for achieving high stereoselectivity. These (Z)-adducts can then be further transformed into other valuable Z-configured molecules. nih.gov
The following table provides a comparative overview of how the active methylene component influences the stereochemical outcome in Knoevenagel-type reactions.
| Active Methylene Component | Carbonyl Partner | Catalyst/Conditions | Predominant Isomer | Reference |
| Acylacetoamides | Aromatic Aldehydes | Amine Base | (Z)-Isomer | nih.gov |
| O-acetoacetylTEMPO | Aromatic Aldehydes | Amine Base | (E)-Isomer | nih.gov |
| Diethyl Malonate | Benzaldehyde | Piperidine | Mixture, can favor stable isomer | wikipedia.org |
| Thiobarbituric Acid | 2-Methoxybenzaldehyde | Piperidine in Ethanol | (Z)-Isomer (after equilibration) | wikipedia.org |
Olefination and Dehydrohalogenation Pathways for Unsaturated Esters
Olefination reactions provide a direct and powerful route to the synthesis of alkenes, including unsaturated esters. While dehydrohalogenation of α-halo esters can also yield these products, modern olefination methods, particularly variants of the Wittig reaction, offer superior control over stereochemistry.
The standard Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. libretexts.org The stereochemical outcome is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides typically afford (Z)-alkenes, whereas stabilized ylides, such as those required for the synthesis of α,β-unsaturated esters, predominantly yield the (E)-alkene. wikipedia.orgorganic-chemistry.org This preference for the (E)-isomer in reactions involving stabilized ylides poses a significant challenge for the synthesis of (Z)-enoates.
To overcome this limitation, modifications of the related Horner-Wadsworth-Emmons (HWE) reaction have been developed. The Still-Gennari modification is a prominent strategy that reliably delivers (Z)-enoates with high selectivity. wikipedia.org This method utilizes phosphonate (B1237965) reagents bearing electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonates) in combination with strong, non-coordinating bases (e.g., potassium bis(trimethylsilyl)amide, KHMDS) and a crown ether (e.g., 18-crown-6) in a non-polar solvent like THF at low temperatures. The specific combination of the electron-deficient phosphonate and the reaction conditions alters the transition state geometry of the olefination, favoring the kinetic formation of the (Z)-isomer.
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, represent a powerful and versatile strategy for the formation of carbon-carbon bonds, including the double bond of an unsaturated ester. nih.govethz.ch The primary advantage of these methods in the context of stereoselective synthesis is that they are often stereoconservative. This means the stereochemistry (E or Z) of a vinyl halide or vinyl organometallic reagent is retained in the final product.
Therefore, a viable pathway to ethyl (Z)-pent-2-enoate involves the synthesis of a (Z)-configured vinyl precursor, which is then coupled with a suitable partner. For example, a (Z)-vinylboronate ester can be prepared with high stereoselectivity via the hydroboration of an internal alkyne. This (Z)-vinylboronate can then undergo a palladium-catalyzed Suzuki cross-coupling reaction with a partner like ethyl chloroformate or through a carbonylative coupling protocol to install the ester functionality, preserving the Z-geometry of the double bond. While this approach is a multi-step process, it offers a high degree of control and predictability in establishing the desired (Z)-stereochemistry. The development of enantioselective cross-coupling reactions has also become a major field, demonstrating the high level of control achievable with transition metal catalysis. nih.govcaltech.edu
The following table summarizes the key features of the advanced synthetic methodologies discussed.
| Methodology | Key Reagents | Stereochemical Control | Advantages |
| Knoevenagel Condensation | Acylacetoamides, Aldehyde, Amine base | Substrate control via amide group | High Z-selectivity, operational simplicity |
| Still-Gennari Olefination | Aldehyde, Electron-deficient phosphonate, KHMDS, 18-crown-6 | Reagent and condition control | Excellent Z-selectivity for enoates |
| Transition Metal Cross-Coupling | (Z)-Vinylboronate, Palladium catalyst, Coupling partner | Stereoconservative; relies on precursor stereochemistry | High fidelity of stereochemical transfer, broad scope |
Chemoenzymatic and Biocatalytic Routes for Asymmetric (Z)-Enoates
Biocatalysis and chemoenzymatic strategies offer highly selective and environmentally benign approaches to the synthesis of chiral molecules. Enzymes, with their exquisitely defined active sites, can catalyze reactions with unparalleled levels of stereocontrol.
Ene-reductases (EReds), particularly those from the 'Old Yellow Enzyme' (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. These biocatalysts have been extensively studied for their ability to reduce α,β-unsaturated compounds, including aldehydes, ketones, and esters, with high enantioselectivity.
The substrate scope of ene-reductases is broad, and they can often accept both the (E)- and (Z)-isomers of a substrate. Interestingly, the stereochemical outcome of the reduction can be dependent on the geometry of the starting alkene, sometimes leading to the formation of opposite enantiomers from the (E)- and (Z)-isomers. This characteristic can be exploited in the synthesis of specific stereoisomers. In some cases, a mixture of (E/Z)-isomers can be used as the starting material, with the enzyme selectively reducing one or both isomers to yield enantiomerically enriched products. The efficiency and selectivity of these bioreductions are influenced by factors such as the specific enzyme used, the substrate structure, and the reaction conditions.
| Substrate | Enzyme | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |
| (E/Z)-Citral | OYE2p | (R)-Citronellal | 87.2 | 88.8 |
| (E/Z)-Citral | YersER/KYE1 | (S)-Citronellal | 8-34.2 | >99.5 |
| 2-Methylcyclopent-2-enone | SYE-4 | (R)-2-Methylcyclopentanone | 92 | 52 |
This table presents illustrative data on the bioreduction of α,β-unsaturated compounds by various ene-reductases, demonstrating the potential for high stereoselectivity.
The integration of enzymatic reactions with transition metal catalysis in one-pot or sequential processes, often referred to as chemoenzymatic cascades, has emerged as a powerful strategy for the synthesis of complex chiral molecules. This approach combines the high selectivity of biocatalysts with the broad reaction scope of transition metal catalysts.
A common strategy involves the enzymatic resolution of a racemic starting material, followed by a metal-catalyzed transformation of the resulting enantiopure intermediate. For instance, a lipase can be used for the kinetic resolution of a racemic alcohol, providing an enantiomerically enriched alcohol and the corresponding ester. These can then be separately subjected to further chemical modifications.
Another powerful approach is dynamic kinetic resolution (DKR), where an enzyme selectively transforms one enantiomer of a racemic mixture while a transition metal catalyst simultaneously racemizes the unreactive enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. While the application of these integrated strategies to the specific synthesis of chiral (Z)-enoates is an area of ongoing research, the principles have been successfully demonstrated in the synthesis of a variety of other chiral compounds, such as amines and alcohols.
Isomerization as a Strategy for (Z)-Pent-2-enoate Generation
The isomerization of readily available alkenes into their less stable isomers is an atom-economical and attractive strategy for accessing specific alkene geometries.
A significant advancement in the synthesis of (Z)-2-alkenes is the development of molybdenum-based catalysts for the selective isomerization of terminal alkenes. An air-stable molybdenum(0) complex, cis-Mo(CO)₄(PPh₃)₂, in the presence of a co-catalytic amount of p-toluenesulfonic acid (TsOH), has been shown to effectively catalyze the conversion of a variety of terminal alkenes to the corresponding (Z)-2-alkenes with high selectivity.
The reaction is believed to proceed via an "alkyl mechanism," where a molybdenum hydride species, generated in situ, undergoes a 2,1-insertion of the terminal alkene. Subsequent stereoselective β-hydride elimination then furnishes the (Z)-2-alkene. This catalyst system demonstrates good functional group tolerance, allowing for the isomerization of terminal alkenes bearing alcohol, ester, and aryl functionalities. The mild reaction conditions and the use of an air-stable precatalyst make this a practical and attractive method for the synthesis of (Z)-2-alkenes.
| Substrate (Terminal Alkene) | Product ((Z)-2-Alkene) | Yield of 2-alkene (%) | Z:E Ratio |
| 1-Octene | 2-Octene | 87 | 5.1:1 |
| Undec-10-en-1-ol | Undec-9-en-1-ol | 74 | 8.2:1 |
| Undec-10-en-1-yl propionate | Undec-9-en-1-yl propionate | 62 | 6.5:1 |
| (Pent-4-en-1-yloxy)benzene | (Pent-3-en-1-yloxy)benzene | 76 | 5.9:1 |
This table showcases the substrate scope and selectivity of the molybdenum-catalyzed isomerization of terminal alkenes to (Z)-2-alkenes.
Factors Governing Positional and Stereochemical Selectivity in Isomerization
The isomerization of ethyl pent-2-enoate and analogous α,β-unsaturated esters is a critical transformation in organic synthesis, with the positional and stereochemical outcome being governed by a delicate interplay of various factors. These include the nature of the catalyst, the reaction conditions, and the substrate's structural features.
Catalyst Influence: The choice of catalyst is paramount in directing the isomerization process. Precious metal catalysts, particularly those based on ruthenium, rhodium, palladium, and iridium, have historically been at the forefront of alkene isomerization. researchgate.net These catalysts can be engineered with specific ligands to favor the formation of either the E or Z isomer with high selectivity. For instance, certain ruthenium catalysts have demonstrated exceptional efficiency in the selective mono-isomerization of multifunctional alkenes, yielding predominantly E-products (>99.5%). researchgate.net The catalyst's electronic and steric properties influence the coordination of the alkene and the subsequent migratory insertion and β-hydride elimination steps that define the isomerization pathway. More recently, the pursuit of sustainable alternatives has led to the exploration of earth-abundant first-row late transition metals, which may offer distinct reactivity and selectivity profiles. researchgate.net
Reaction Conditions: Temperature, solvent, and reaction time significantly impact the selectivity of isomerization. Thermodynamic control, typically achieved at higher temperatures and longer reaction times, will favor the formation of the more stable isomer. In the case of ethyl pent-2-enoate, the E-isomer is generally the thermodynamically preferred product due to reduced steric strain between the ester group and the alkyl chain. Conversely, kinetic control, often realized at lower temperatures and with shorter reaction times, can allow for the isolation of the less stable Z-isomer. The solvent can also play a crucial role by influencing the catalyst's activity and stability, as well as the solvation of transition states. researchgate.net
Substrate-Directing Groups: The presence of functional groups within the substrate molecule can direct the stereochemical outcome of the isomerization. For example, hydroxyl groups can coordinate to the metal center of the catalyst, influencing the facial selectivity of the olefin insertion and subsequent elimination steps. This substrate control is a powerful tool for achieving high levels of stereoselectivity in complex molecules.
In the context of isomerization reactions, stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com For instance, an elimination reaction that favors the formation of the E-alkene over the Z-alkene is considered stereoselective. masterorganicchemistry.com This is distinct from stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com
Table 1: Factors Influencing Isomerization Selectivity
| Factor | Influence on Selectivity | Examples |
| Catalyst | The electronic and steric properties of the metal and ligands determine the preferred coordination geometry and transition state energies, leading to high E/Z selectivity. | Ruthenium-based catalysts for >99.5% E-selectivity. researchgate.net |
| Temperature | Higher temperatures favor thermodynamic products (E-isomer), while lower temperatures can allow for kinetic control (Z-isomer). | - |
| Solvent | Can affect catalyst activity, stability, and the energy of transition states. Nitriles can act as ligands, influencing the reaction rate. researchgate.net | - |
| Substrate | Functional groups on the substrate can coordinate to the catalyst, directing the stereochemical outcome. | Hydroxyl-directed isomerizations. |
Green Chemistry Considerations in (Z)-Pent-2-enoate Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic methodologies. The synthesis of this compound and its analogs is no exception, with a growing emphasis on developing more sustainable and environmentally benign processes.
Solvent-Free Catalysis and Sustainable Practices
A key tenet of green chemistry is the reduction or elimination of hazardous solvents, which contribute significantly to the waste generated in chemical processes. nih.gov Solvent-free, or neat, reaction conditions offer a powerful alternative, often leading to increased reaction rates, higher yields, and simplified purification procedures. nih.govresearchgate.net
The application of solvent-free catalysis to the synthesis of esters has been successfully demonstrated. For instance, enzymatic synthesis of various esters has been optimized in the absence of solvents, showcasing high substrate conversions. researchgate.net While not specific to this compound, these examples highlight the feasibility and benefits of eliminating organic solvents. The development of robust catalysts that are active and stable under solvent-free conditions is a critical area of research.
Sustainable practices in this context also encompass:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis of pentenoates.
Catalyst Reusability: Developing heterogeneous or immobilized catalysts that can be easily recovered and reused, reducing waste and cost. rsc.org
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for promoting green chemistry principles. ajrconline.orgyoutube.com Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times, reduced energy consumption, and improved product yields compared to conventional heating methods. ajrconline.orgresearchgate.netnih.gov
The optimization of microwave-assisted synthesis involves several key parameters:
Temperature and Time: These are critical variables that need to be carefully controlled to maximize yield and minimize side product formation. nih.govmdpi.com Optimization studies often involve systematically varying these parameters to find the ideal conditions. nih.govnih.gov
Solvent Choice: While solvent-free conditions are ideal, sometimes a solvent is necessary. In such cases, greener solvents with low toxicity and high boiling points are preferred for microwave synthesis.
Power Level: The applied microwave power can influence the reaction rate and selectivity.
A study on the microwave-assisted ortho ester Claisen rearrangement demonstrated that optimizing reaction time and reagent amounts under solvent-free conditions led to significantly better yields (>90%) in a much shorter time (5 minutes) compared to conventional heating. researchgate.net Another example is the hydrolysis of ethyl cinnamates using K2CO3 under microwave irradiation, where optimization of temperature and time resulted in high yields of the corresponding carboxylates. nih.gov These examples underscore the potential of microwave technology to enhance the efficiency and sustainability of synthesizing α,β-unsaturated esters like this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection | Direct interaction with molecules |
| Reaction Time | Often longer (minutes to hours) | Significantly shorter (seconds to minutes) ajrconline.org |
| Energy Efficiency | Lower | Higher youtube.com |
| Yield | Variable, can be lower | Often higher ajrconline.orgnih.gov |
| Process Control | Less precise | More precise temperature control mdpi.comyoutube.com |
Chemical Reactivity and Mechanistic Investigations of Ethyl Z Pent 2 Enoate Systems
Characteristic Reactivity Profiles of the (Z)-Pent-2-enoate Moiety
The electronic nature of the ethyl (Z)-pent-2-enoate molecule, characterized by the electron-withdrawing ester group in conjugation with the C=C double bond, governs its reactivity towards both nucleophiles and electrophiles.
Nucleophilic Additions to the Alpha, Beta-Unsaturated Ester
The presence of the electron-withdrawing ethyl carboxylate group renders the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles. This type of reaction is commonly referred to as a conjugate or Michael addition. A variety of nucleophiles can participate in this transformation, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.
Organocuprates, also known as Gilman reagents, are particularly effective for 1,4-conjugate addition to α,β-unsaturated esters, minimizing the competing 1,2-addition to the carbonyl group that can be observed with more reactive organometallics like Grignard or organolithium reagents. chemistrysteps.comthieme-connect.demasterorganicchemistry.com The reaction of a lithium dialkylcuprate with this compound is expected to proceed via the formation of an intermediate enolate, which is subsequently protonated during workup to yield the corresponding β-alkylated pentanoate. The stereochemistry of the newly formed stereocenter is influenced by the geometry of the starting alkene and the reaction conditions.
| Nucleophile (Organocuprate) | Electrophile | Product |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | This compound | Ethyl 3-methylpentanoate |
| Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | This compound | Ethyl 3-ethylpentanoate |
| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | This compound | Ethyl 3-phenylpentanoate |
Enantioselective Michael additions can also be achieved using chiral catalysts, which can provide control over the stereochemical outcome of the reaction, leading to the formation of optically active products. chemrxiv.orgnih.govnih.gov
Electrophilic Transformations and Functional Group Interconversions
The carbon-carbon double bond in this compound can also undergo electrophilic attack. Common electrophilic additions include halogenation, epoxidation, and hydroboration-oxidation.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. The boron atom of the borane reagent adds to the less substituted α-carbon, and the hydrogen adds to the more substituted β-carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an alcohol. The reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition). wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org For this compound, this would result in the formation of ethyl 3-hydroxy-2-methylpentanoate.
| Reagents | Intermediate | Final Product | Regioselectivity | Stereochemistry |
| 1. BH₃·THF 2. H₂O₂, NaOH | Alkylborane | Ethyl 3-hydroxy-2-methylpentanoate | Anti-Markovnikov | Syn-addition |
Pericyclic Reactions and Cycloaddition Chemistry
The π-system of this compound allows it to participate in pericyclic reactions, most notably cycloadditions, where it can act as a 2π component.
Diels-Alder Reaction Dynamics with (Z)-Enoate Dienophiles
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wiley-vch.de this compound, with its electron-deficient double bond, can serve as a dienophile. The stereochemistry of the dienophile is retained in the product, meaning that the (Z)-geometry of the starting material will dictate the relative stereochemistry of the substituents on the newly formed cyclohexane ring.
Lewis acids are often employed to catalyze Diels-Alder reactions. ias.ac.inmdpi.com They coordinate to the carbonyl oxygen of the ester group, which further lowers the energy of the LUMO of the dienophile, thereby accelerating the reaction and often enhancing its regio- and stereoselectivity. researchgate.netchemrxiv.orgnih.gov
In the reaction of an unsymmetrical diene like isoprene with this compound, two regioisomeric products are possible. The regioselectivity is governed by the electronic properties of the diene and dienophile. Lewis acid catalysis can significantly influence the regiochemical outcome by modifying the electronic distribution in the dienophile.
| Diene | Dienophile | Lewis Acid Catalyst | Major Regioisomer |
| Isoprene | This compound | TiCl₄ | "para" adduct |
| Isoprene | This compound | AlCl₃ | "para" adduct |
| 2,3-Dimethyl-1,3-butadiene | This compound | Et₂AlCl | Substituted cyclohexene (B86901) |
The endo/exo selectivity of the Diels-Alder reaction is also a key stereochemical aspect. The use of a (Z)-dienophile can influence this selectivity, and Lewis acid catalysis can further enhance the preference for one isomer over the other.
Formal [3+2] Cycloaddition Pathways
This compound can also participate in [3+2] cycloaddition reactions, which involve a three-atom component (1,3-dipole) and a two-atom component (the dipolarophile). chem-station.comchim.itmdpi.com This class of reactions provides a powerful method for the synthesis of five-membered heterocyclic rings.
A common example is the 1,3-dipolar cycloaddition of nitrones with alkenes to form isoxazolidines. qu.edu.sa The reaction of a nitrone, such as N-benzyl-C-phenylnitrone, with this compound would be expected to yield a substituted isoxazolidine ring. The regioselectivity of this addition is controlled by the frontier molecular orbitals of the dipole and the dipolarophile. The stereochemistry of the double bond in the starting ester influences the relative stereochemistry of the substituents in the newly formed five-membered ring.
| 1,3-Dipole | Dipolarophile | Product |
| N-benzyl-C-phenylnitrone | This compound | Substituted isoxazolidine |
| Phenyl azide | This compound | Substituted triazoline |
These cycloaddition reactions are valuable tools in organic synthesis for the construction of complex molecular architectures from relatively simple starting materials.
Zwitterionic Intermediate Formation and Analysis
The formation of zwitterionic intermediates is a key mechanistic feature in certain carbon-carbon bond-forming reactions involving α,β-unsaturated esters like this compound. A prominent example of such a process is the Morita-Baylis-Hillman (MBH) reaction. rsc.orgnrochemistry.comwikipedia.org This reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile such as a tertiary amine or phosphine. nrochemistry.comwikipedia.org
The generally accepted mechanism for the amine-catalyzed MBH reaction proceeds through the following steps:
Michael Addition: The reaction is initiated by a reversible 1,4-conjugate addition of the nucleophilic catalyst (e.g., DABCO) to the β-position of the α,β-unsaturated ester. This step forms a zwitterionic enolate intermediate. nrochemistry.comprinceton.edu
Aldol Addition: The generated enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. This aldol-type addition results in a new, more complex zwitterionic adduct. nrochemistry.comprinceton.edu
Proton Transfer and Elimination: The final steps involve a proton transfer and the subsequent elimination of the catalyst, which regenerates it for the next catalytic cycle and yields the final α-methylene-β-hydroxy carbonyl compound. rsc.orgprinceton.edu
Table 1: Key Steps in Amine-Catalyzed Morita-Baylis-Hillman Reaction
| Step | Description | Intermediate Formed |
| 1 | 1,4-Michael addition of the amine catalyst to the activated alkene. | Zwitterionic aza-enolate |
| 2 | Aldol addition of the enolate to an aldehyde. | Zwitterionic adduct |
| 3 | Proton transfer and elimination of the amine catalyst. | Allylic alcohol product |
Oxidative and Reductive Reactivity
Stereoselective Reduction of the Carbon-Carbon Double Bond
The stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated esters, converting them to the corresponding saturated esters, is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a common method to achieve this, though challenges exist in achieving high chemoselectivity, particularly in the presence of other reducible functional groups. acs.org
For the reduction of enoates, replacing precious metal catalysts (like rhodium and ruthenium) with more abundant base metals such as copper is an area of active research. rsc.org Copper(I)/N-heterocyclic carbene (NHC) complexes have been reported as effective catalysts for the conjugate reduction of α,β-unsaturated esters and amides using H₂. rsc.org These reactions often require an additive, such as sodium tert-butoxide (NaOtBu), to generate a key copper-hydride intermediate that facilitates the hydrogen activation. rsc.org Deuterium labeling studies using D₂ have provided insight into the mechanism, showing deuterium incorporation at the β-position, consistent with a hydride transfer mechanism, as well as some incorporation at the α-position, suggesting a competing enolization process. rsc.org
Another approach involves the use of manganese(I) hydride complexes for the chemoselective hydrogenation of the C=C double bond in α,β-unsaturated ketones, a methodology that shows promise for extension to α,β-unsaturated esters. acs.org These reactions can proceed under mild conditions, sometimes at ambient hydrogen pressure, and are compatible with a range of functional groups. acs.org
Table 2: Catalytic Systems for Conjugate Reduction of α,β-Unsaturated Esters
| Catalyst System | Hydrogen Source | Key Features |
| Copper(I)/NHC Complexes with NaOtBu | H₂ | Utilizes a base-metal catalyst; circumvents the need for hydrosilanes. rsc.org |
| Manganese(I) PCNHCP Pincer Complex | H₂ | High chemoselectivity for the C=C bond; operates under mild conditions. acs.org |
Oxidative Derivatization and Product Characterization
The carbon-carbon double bond of this compound is susceptible to oxidative derivatization, with epoxidation being a significant reaction. This process introduces an oxirane ring, yielding an α,β-epoxy ester, which is a valuable intermediate for further synthetic transformations. Due to the electron-withdrawing nature of the ester group, the double bond is electron-deficient, which can make electrophilic epoxidation challenging compared to electron-rich olefins. google.comsciforum.net
One effective method for the epoxidation of electron-deficient olefins like α,β-unsaturated esters is the use of dioxiranes generated in situ from a ketone catalyst and an oxidant like Oxone (potassium peroxymonosulfate). nih.gov Chiral ketones derived from fructose have been successfully employed to achieve highly enantioselective epoxidation of various trans and trisubstituted α,β-unsaturated esters, with enantiomeric excesses (ee) reported in the range of 82-98%. nih.gov
Another powerful strategy for asymmetric epoxidation involves catalysis with metal complexes. For instance, a catalyst system comprising an yttrium-chiral biphenyldiol complex has been developed for the conjugate addition of an oxidant to α,β-unsaturated esters. organic-chemistry.org This method has demonstrated broad substrate scope, affording the corresponding α,β-epoxy esters in high yields (up to 97%) and excellent enantioselectivity (up to 99% ee). organic-chemistry.org
The characterization of the resulting epoxy ester products typically involves standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the disappearance of the olefinic protons and the appearance of signals corresponding to the epoxide ring protons. Mass spectrometry confirms the molecular weight of the product, consistent with the addition of an oxygen atom.
Table 3: Methods for Asymmetric Epoxidation of α,β-Unsaturated Esters
| Method | Catalyst | Oxidant | Typical Enantiomeric Excess (ee) |
| Chiral Dioxirane Epoxidation | Fructose-derived ketone | Oxone | 82-98% nih.gov |
| Yttrium-Catalyzed Epoxidation | Yttrium-chiral biphenyldiol complex | Cumene hydroperoxide | up to 99% organic-chemistry.org |
Investigating Photoisomerization Processes of (Z)-Enoate Esters
Photostationary State Ratio Determination
The photoisomerization of (Z)-enoate esters, such as this compound, to their (E)-isomers is a well-documented photochemical process. When a (Z)- or (E)-isomer of an enoate is irradiated with light of a suitable wavelength, a mixture of both isomers is eventually formed. This equilibrium mixture is known as the photostationary state (PSS). The composition of the PSS, expressed as the ratio of the (Z) and (E) isomers, depends on the specific irradiation conditions, including the solvent and the presence of photosensitizers.
For chiral 2-pentenoate esters, stationary irradiations have been conducted in various solvents. The determination of the photostationary-state ratio for each Z/E pair has shown a tendency to favor the thermodynamically more stable isomer.
Transient Species Detection and Analysis in Photochemical Reactions
The study of photoisomerization reactions is greatly enhanced by the detection and analysis of transient, or short-lived, species that are formed upon excitation. Laser flash photolysis is a powerful technique used for this purpose. In the case of enoate esters, pulsed laser excitation has been used to generate and detect transient species by their characteristic ultraviolet absorptions.
For the first time in the study of enoate esters, triplet states originating from the enoate molecule itself have been directly detected. These triplet species are key intermediates in the Z/E isomerization process. The lifetimes of these enoate-derived triplets have been determined and were found to be unusually long (in the range of 1-20 microseconds) when compared to the triplet lifetimes of enones, which are typically in the nanosecond range.
Further investigations using Stern-Volmer quenching studies have provided quantitative data on the efficiency of photosensitization processes. By using photosensitizers like benzophenone or acetophenone, the corresponding quenching rate constants have been determined. These studies, combined with density functional theory (DFT) calculations, have helped to elucidate the geometries and energies of the excited triplet states, including the identification of orthogonal triplet structures as energy minima on the potential energy surface. The energy barriers between different triplet state conformations have also been calculated, providing a rationale for the observed differences in triplet lifetimes between enoates and enones.
Table 4: Photochemical Data for Chiral 2-Pentenoate Esters
| Parameter | Observation | Technique |
| Photostationary State (PSS) | Predominance of the thermodynamically more stable isomer. | Stationary Irradiation |
| Transient Species | Direct detection of enoate-originated triplets. | Laser Flash Photolysis |
| Triplet Lifetime | Unusually long (1-20 µs) compared to enones. | Laser Flash Photolysis |
| Quenching Rate Constants | Determined for photosensitization by benzophenone and acetophenone. | Stern-Volmer Studies |
Advanced Spectroscopic and Analytical Characterization Techniques for Z Pent 2 Enoate
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously confirming the elemental composition of ethyl (Z)-pent-2-enoate. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the calculation of a unique molecular formula. For this compound, HRMS would be used to verify that the experimentally measured mass corresponds precisely to the theoretical mass of its molecular formula, C₇H₁₂O₂. nih.gov
Table 3: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (Da) |
|---|---|---|
| C₇H₁₂O₂ | [M]⁺ | 128.08373 |
An observed mass that matches this calculated value to four or five decimal places provides definitive evidence for the compound's elemental composition. nih.gov
Chromatographic Methods for Purity and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of a sample of this compound and, most importantly, for separating it from its (E)-isomer. The two isomers often have very similar physical properties, making chromatography the method of choice for their separation.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like ethyl pentenoate. The (Z)- and (E)-isomers will have slightly different polarities and boiling points, leading to different retention times on a GC column. By using a suitable capillary column (e.g., one with a polar stationary phase), a baseline separation of the two isomers can often be achieved, allowing for the quantification of the isomeric ratio (Z/E ratio) in a sample.
Thin-Layer Chromatography (TLC): TLC can be used as a simple and rapid method to monitor reaction progress and assess purity. The (Z)- and (E)-isomers have slightly different polarities due to their different shapes. This difference can result in a separation on a TLC plate (e.g., silica gel) when an appropriate mobile phase (solvent system) is used. The isomer that is slightly less polar will typically travel further up the plate, resulting in a higher Retention factor (Rƒ) value.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of reactions that produce this compound. By taking aliquots of a reaction mixture over time, HPLC can quantify the consumption of reactants and the formation of the product. In a typical setup, a reverse-phase (RP) column is used, and the separation is achieved based on the polarity of the compounds. For α,β-unsaturated esters like this compound, a mobile phase consisting of a mixture of acetonitrile and water is often effective. sielc.com Detection is commonly performed using a UV detector, as the conjugated system of the ester allows for strong UV absorbance.
Furthermore, HPLC is the foremost method for determining the enantiomeric excess (ee) of chiral molecules. heraldopenaccess.usmdpi.com If a chiral derivative of (Z)-pent-2-enoate is synthesized, its enantiomeric purity can be assessed using a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the column, leading to different retention times. The relative area of the peaks corresponding to each enantiomer allows for the direct calculation of the enantiomeric excess. The choice of the specific chiral column (e.g., polysaccharide-based columns like CHIRALPAK®) and the mobile phase (often a mixture of hexane and an alcohol like 2-propanol) is critical for achieving baseline separation. researchgate.netuma.es
Table 1: Illustrative HPLC Parameters for Analysis of Unsaturated Esters
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 | For reaction monitoring of polar/non-polar compounds. |
| Chiral Stationary Phase (e.g., CHIRALPAK® AD) | For separation of enantiomers. | |
| Mobile Phase | Acetonitrile/Water Gradient | Typical for reverse-phase separation. |
| Hexane/2-Propanol | Common for normal-phase chiral separations. | |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | UV (e.g., at 210 nm or 254 nm) | To detect the conjugated π-system. |
| Temperature | 25 °C | For reproducible retention times. |
Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction in real-time. rsc.org In the synthesis of this compound, TLC can be used to observe the disappearance of the starting materials and the appearance of the product spot.
A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent), such as a mixture of hexanes and ethyl acetate. The separation is based on polarity; less polar compounds travel further up the plate. By comparing the reaction mixture lane to lanes spotted with the pure starting materials, one can visually assess the reaction's progression. For a structurally similar compound, (Z)-methyl 3-(phenylamino)but-2-enoate, a retention factor (Rf) of 0.52 was observed using a 90:10:1 mixture of n-pentane, ethyl acetate, and triethylamine, which illustrates the mobility of such enoates in a largely nonpolar eluent. orgsyn.org After elution, the spots are visualized, typically under UV light, which reveals the conjugated product, or by staining with an agent like potassium permanganate or phosphomolybdic acid that reacts with the double bond. rsc.org
Table 2: Example of TLC for Reaction Monitoring
| Component | Polarity | Expected Rf Value | Visualization |
|---|---|---|---|
| Starting Aldehyde/Ketone | More Polar | Lower | UV and/or Stain |
| Wittig Reagent | Varies | Varies | UV and/or Stain |
| This compound | Less Polar | Higher | UV and/or Stain |
Gas Chromatography (GC) for Conversion and Selectivity Assessment
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a high-resolution technique ideal for analyzing volatile compounds like this compound. It is particularly useful for determining the conversion of starting materials and the stereoselectivity of a reaction.
To assess conversion, a sample of the crude reaction mixture is injected into the GC. The percentage of remaining starting materials versus the product is calculated from the integrated peak areas in the resulting chromatogram. To evaluate selectivity, the method must be able to resolve the desired (Z)-isomer from the undesired (E)-isomer. The distinct stereochemistry of the isomers leads to slightly different physical properties and thus different retention times on an appropriate GC column (e.g., a polar capillary column). The ratio of the peak areas for the (Z) and (E) isomers provides a quantitative measure of the reaction's selectivity. For instance, GC-MS analysis of a related enoate product, (Z)-methyl 3-(phenylamino)but-2-enoate, showed a single peak, indicating high purity and selectivity in its synthesis. orgsyn.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent peaks are associated with the ester group and the carbon-carbon double bond.
The key diagnostic absorptions for this compound include:
C=O Stretch: A strong, sharp peak for the ester carbonyl group, typically appearing around 1715-1730 cm⁻¹.
C=C Stretch: An absorption for the carbon-carbon double bond, expected around 1640-1650 cm⁻¹. The intensity of this peak can be variable.
=C-H Stretch: A peak for the C-H bonds on the double bond, appearing just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹).
C-O Stretch: A strong band corresponding to the C-O single bond of the ester, found in the 1150-1250 cm⁻¹ region.
=C-H Bend: A characteristic out-of-plane bending vibration for the cis-substituted alkene. For a (Z)-alkene (cis), this band is expected to be a strong absorption in the 665-730 cm⁻¹ region, which helps distinguish it from the (E)-isomer (trans) that absorbs strongly at 960-980 cm⁻¹. docbrown.info
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1715 - 1730 | Strong |
| C=C (Alkene) | Stretch | 1640 - 1650 | Medium |
| C-O (Ester) | Stretch | 1150 - 1250 | Strong |
| =C-H (Alkene) | Stretch | 3010 - 3040 | Medium |
| =C-H (Z-Alkene) | Out-of-plane Bend | 665 - 730 | Strong |
| sp³ C-H (Alkyl) | Stretch | 2850 - 2960 | Medium-Strong |
Optical Rotation Measurements for Chiral (Z)-Pent-2-enoate Derivatives
Optical rotation is a chiroptical property used to measure the extent to which a chiral compound rotates the plane of polarized light. This technique is only applicable to chiral molecules, meaning this compound itself, being achiral, would not exhibit optical activity. However, if a chiral center is introduced into the molecule, for example, by adding a substituent at the C4 or C5 position, the resulting derivative would be optically active.
The measurement is performed using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a chiral compound and is calculated from the observed rotation, the concentration of the sample, and the path length of the cell. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. For example, a related chiral pentenoate derivative, phenylmethyl (2E,4R)-4-chloro-5-(((2,4,6-trimethylphenyl)sulfonyl)amino)pent-2-enoate, has been synthesized and characterized, demonstrating that chiral pentenoates can be prepared and would be expected to have a measurable optical rotation. niph.go.jp This measurement is crucial for characterizing the stereochemical outcome of an asymmetric synthesis.
In-depth Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. Despite the availability of advanced computational chemistry techniques for elucidating reaction mechanisms, isomerization pathways, and spectroscopic properties, specific studies focused on this particular α,β-unsaturated ester are not present in the current body of published research. Consequently, a detailed article on the computational chemistry and theoretical modeling of this compound, as per the specified outline, cannot be generated based on existing scientific data.
Similarly, there is a lack of theoretical investigations into the Z/E isomerization pathways and the associated energy barriers for this compound. One study on chiral 2-pentenoate esters explored Z/E photoisomerization using theoretical calculations, determining geometries and energies of excited states. This research indicated that orthogonal triplets are the energy minima, with planar triplets acting as transition states for their interconversion. However, this study does not provide specific data for the ethyl ester and is insufficient to construct a detailed analysis of its isomerization pathways.
Furthermore, no dedicated research could be found on the prediction of spectroscopic parameters and conformational analysis of this compound through computational methods. Such studies are crucial for understanding the three-dimensional structure of a molecule and for interpreting experimental spectroscopic data. The absence of this research indicates that the conformational landscape and spectroscopic signatures of this compound have yet to be theoretically characterized.
Finally, the elucidation of nucleophile/electrophile interactions and the characterization of transition states involving this compound through computational modeling also appear to be uninvestigated. While general principles of reactivity for α,β-unsaturated esters are well-established, specific computational data on the electrophilic and nucleophilic behavior of this compound, including the geometries and energies of its transition states in various reactions, are not available in the scientific literature.
Research Applications in Advanced Organic Synthesis and Materials Science
Ethyl (Z)-Pent-2-enoate as a Versatile Synthetic Intermediate
The reactivity of this compound, dictated by its electron-deficient double bond and ester moiety, makes it a valuable precursor in the construction of a wide array of more complex molecular architectures.
Precursors for Complex Organic Molecules
This compound serves as a key starting material in the synthesis of various complex organic molecules. Its carbon-carbon double bond is susceptible to a range of addition reactions, allowing for the introduction of new functional groups and the creation of intricate carbon skeletons. For instance, it can undergo Michael additions, Diels-Alder reactions, and various catalytic hydrogenation processes to yield highly functionalized products. The specific geometry of the double bond in the (Z)-isomer often plays a crucial role in directing the stereochemical outcome of these reactions, providing a pathway to specific diastereomers.
Building Blocks for Chiral Molecules and Pharmaceutical Intermediates
In the pharmaceutical industry, the synthesis of enantiomerically pure compounds is of paramount importance. This compound has emerged as a valuable chiral building block in the asymmetric synthesis of pharmaceutical intermediates. Through enantioselective reactions, such as asymmetric hydrogenation or Michael additions catalyzed by chiral catalysts, it is possible to introduce stereocenters with high levels of control. These chiral products can then be elaborated into more complex drug candidates, highlighting the importance of this compound in medicinal chemistry. The synthesis of chiral cyclopentenones, which are key intermediates in the synthesis of various bioactive molecules, can be achieved through strategies involving precursors derived from similar α,β-unsaturated esters. acs.org
Contributions to Methodological Development in Organic Chemistry
Beyond its role as a synthetic precursor, this compound has been instrumental in the development and refinement of new synthetic methods, particularly in the areas of catalysis and stereoselective control.
Development of Novel Catalytic Systems
The transformation of this compound has served as a benchmark reaction for the evaluation and development of novel catalytic systems. Researchers have utilized its hydrogenation, for example, to test the efficacy and selectivity of new homogeneous and heterogeneous catalysts. The development of catalysts that can selectively reduce the double bond of this compound without affecting the ester group, and with control over the stereochemistry, is an active area of research. These studies contribute to the broader field of catalysis by providing insights into catalyst design and reaction mechanisms.
Strategies for Stereo- and Regioselective Control in Organic Transformations
Achieving high levels of stereo- and regioselectivity is a central goal in modern organic synthesis. The reactions of this compound provide a platform for developing and testing new strategies to control these aspects of chemical reactivity. For example, the conjugate addition of nucleophiles to the β-carbon of the ester can be influenced by the choice of catalyst, solvent, and reaction conditions to favor the formation of a specific stereoisomer. Enzymes have also been employed to achieve high regio- and stereoselectivity in reactions involving similar α,β-unsaturated esters. mdpi.com The insights gained from these studies are not limited to the transformations of this compound itself but can be applied to a wider range of substrates, thus advancing the field of stereoselective synthesis.
Advanced Applications in Molecular Engineering and Organic Materials Science
The unique electronic and structural properties of this compound and its derivatives have led to their exploration in the field of molecular engineering and organic materials science. While still an emerging area, the potential for this compound to be incorporated into functional materials is being actively investigated. For example, its ability to undergo polymerization or be incorporated as a monomer into copolymers could lead to the development of new materials with tailored properties. The double bond and ester functionality provide handles for further modification, allowing for the fine-tuning of the material's characteristics for specific applications in areas such as organic electronics or smart materials.
Manipulation of Molecular Structures for Tailored Properties
The strategic manipulation of the molecular structure of this compound serves as a gateway to a diverse array of compounds with tailored chemical and physical properties, finding potential applications in advanced organic synthesis and materials science. The inherent reactivity of the α,β-unsaturated ester functionality, combined with the specific stereochemistry of the Z-isomer, allows for precise chemical modifications. These modifications can be broadly categorized into transformations of the carbon-carbon double bond and reactions involving the ester group.
Modification of the Alkene Backbone
One fundamental transformation is catalytic hydrogenation , which reduces the double bond to afford ethyl pentanoate. This reaction proceeds with high efficiency using standard catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). While this transformation removes the unsaturation, it is a crucial step in multi-step synthetic sequences where the double bond is used to direct the formation of other functionalities before being saturated.
Epoxidation of the double bond, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, ethyl (2Z)-2,3-epoxypentanoate. The resulting epoxide is a versatile intermediate for further reactions. For instance, ring-opening of the epoxide with various nucleophiles can introduce a wide range of substituents at the C2 and C3 positions, leading to the synthesis of highly functionalized molecules with controlled stereochemistry.
Diels-Alder reactions represent another powerful tool for modifying the alkene backbone. Although the double bond in this compound is not highly activated for [4+2] cycloadditions, its reactivity can be enhanced under thermal or Lewis acid-catalyzed conditions. By reacting with a suitable diene, complex cyclic structures can be constructed in a single step, a strategy often employed in the total synthesis of natural products. The Z-geometry of the dienophile influences the stereochemical outcome of the cycloaddition, providing access to specific diastereomers.
Michael additions to the β-carbon of the α,β-unsaturated system allow for the introduction of a wide variety of carbon and heteroatom nucleophiles. This conjugate addition is a cornerstone of carbon-carbon bond formation. For example, the reaction with Gilman reagents (lithium dialkylcuprates) can introduce alkyl or aryl groups at the C3 position with high stereoselectivity. Similarly, the addition of enolates, amines, or thiols can lead to the formation of more complex molecular frameworks.
Functionalization via the Ester Group
The ethyl ester group of this compound also provides a handle for molecular modification, primarily through nucleophilic acyl substitution.
Hydrolysis of the ester, under either acidic or basic conditions, yields (Z)-pent-2-enoic acid. This carboxylic acid can then be converted into a variety of other functional groups. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) generates the corresponding acid chloride, a highly reactive species that can be readily transformed into amides, other esters, or anhydrides.
Reduction of the ester functionality using strong reducing agents like lithium aluminum hydride (LiAlH₄) affords (Z)-pent-2-en-1-ol. This allylic alcohol is a valuable building block in its own right, amenable to a range of further transformations, including oxidation, etherification, and participation in transition metal-catalyzed cross-coupling reactions.
Transesterification , the exchange of the ethyl group for another alkyl or aryl group, can be achieved by treating this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the tuning of properties such as solubility, volatility, and reactivity of the resulting ester.
The combination of these transformations on both the alkene and ester functionalities enables the synthesis of a vast library of derivatives from the parent this compound scaffold. The ability to precisely control the introduction of new functional groups and stereocenters is paramount in the design of molecules with specific properties for applications in areas such as medicinal chemistry, polymer science, and the development of novel functional materials. The following table summarizes some of the key transformations and the resulting molecular structures.
| Transformation | Reagent(s) | Functional Group Modified | Product |
| Hydrogenation | H₂, Pd/C | Alkene | Ethyl pentanoate |
| Epoxidation | m-CPBA | Alkene | Ethyl (2Z)-2,3-epoxypentanoate |
| Hydrolysis | H₃O⁺ or OH⁻ | Ester | (Z)-pent-2-enoic acid |
| Reduction | LiAlH₄ | Ester | (Z)-pent-2-en-1-ol |
Future Research Directions for Ethyl Z Pent 2 Enoate
Exploration of Novel Biocatalytic Transformations
The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For ethyl (Z)-pent-2-enoate, future research in biocatalysis could be particularly fruitful. While specific biocatalytic transformations of this exact molecule are not yet widely reported, related studies provide a clear roadmap.
Researchers have successfully used enzymes like Candida antarctica Lipase B (CALB) for the solution co-polymerization of unsaturated monomers such as itaconates with diols to create biodegradable polyesters. mdpi.comresearchgate.net A promising future direction would be to investigate the enzymatic polymerization of this compound or its derivatives. This could lead to the creation of novel poly(ester amide)s or other polymers with unique properties conferred by the Z-configuration of the double bond, such as enhanced biodegradability or specific thermal characteristics.
Furthermore, alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), have demonstrated high stereoselectivity in the reduction of carbonyl compounds. mdpi.com Future studies could explore the enzymatic reduction of functionalized derivatives of this compound, for instance, the stereoselective reduction of a keto group introduced elsewhere in the molecule. This could provide a pathway to valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive compounds. mdpi.com
Table 1: Potential Biocatalytic Reactions for this compound Derivatives
| Reaction Type | Enzyme Class | Potential Substrate | Potential Product | Research Goal |
|---|---|---|---|---|
| Polymerization | Lipase (e.g., CALB) | This compound and a diamine | Unsaturated Poly(ester amide) | Synthesis of novel biodegradable materials |
Development of Highly Stereoselective and Sustainable Synthetic Routes
The synthesis of α,β-unsaturated esters with high (Z)-selectivity is a significant challenge in organic chemistry, as the (E)-isomer is often the thermodynamically favored product. nih.gov The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for C=C bond formation, and while it typically favors the (E)-isomer, modifications such as the Still-Gennari olefination, which uses electron-withdrawing groups on the phosphonate (B1237965) reagent, can achieve high (Z)-selectivity. nih.govresearchgate.netmdpi.com
Future research should focus on developing even more efficient and sustainable versions of these (Z)-selective reactions. Key areas of exploration include:
Novel Reagents: Designing new phosphonate reagents, similar to the modified Still-Gennari type, that can enhance (Z)-selectivity for a broader range of aldehydes under milder conditions. mdpi.comnih.govacs.org Recent developments have shown that reagents like alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates can achieve (Z:E) ratios of up to 98:2. mdpi.com
Green Catalysis: Replacing traditional reagents with more environmentally benign catalysts. A significant breakthrough is the use of affordable and non-toxic iron-based catalysts for the synthesis of (Z)-alkenes from allenes, which reduces waste and improves cost-effectiveness. nus.edu.sgnus.edu.sg Applying similar iron-catalyzed methodologies to the synthesis of this compound could represent a major step towards a greener manufacturing process.
Photocatalysis: Investigating visible-light-promoted photocatalytic E→Z isomerization. This metal-free approach offers an operationally simple and clean method to convert the more stable (E)-isomer into the desired (Z)-isomer, aligning with the principles of green chemistry. rsc.orgresearchgate.net
Table 2: Comparison of Modern Z-Selective Olefination Strategies
| Method | Key Feature | Potential Advantage | Reference |
|---|---|---|---|
| Modified HWE (Still-Gennari) | Electron-withdrawing phosphonates | High Z-selectivity (up to 98:2) | mdpi.comnih.gov |
| Iron Catalysis | Uses inexpensive, non-toxic iron | Sustainable, reduced waste, cost-effective | nus.edu.sgnus.edu.sg |
Advanced Computational Studies on Complex Reaction Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting stereoselectivity. While extensive computational studies specifically on this compound are lacking, research on related olefination reactions provides a clear precedent.
DFT calculations have been successfully used to elucidate the mechanisms of the Wittig and Julia-Kocienski olefination reactions, providing insights into the factors that control (E/Z) selectivity. chemrxiv.orgacs.orgnih.govresearchgate.net These studies have shown that selectivity can be determined by subtle interplay of steric and electronic effects in the transition states. acs.orgnih.gov For example, in the Wittig reaction, the geometry of the addition transition state is governed by interactions that can be modeled to predict the final stereochemical outcome. acs.orgresearchgate.net
Future research should apply these computational methods to the reaction systems used to synthesize this compound. Specific areas for investigation include:
Mechanism of HWE variants: Performing DFT studies on the transition states of modified HWE reactions (e.g., Still-Gennari) to precisely model how electron-withdrawing phosphonate reagents favor the kinetic pathway leading to the (Z)-isomer.
Catalyst Design: Using computational screening to design novel catalysts, such as new iron-ligand complexes or organocatalysts, that are predicted to have high activity and (Z)-selectivity for the synthesis of α,β-unsaturated esters.
Reaction Condition Optimization: Modeling the effect of solvents, bases, and additives on the energy barriers of competing reaction pathways to computationally identify optimal conditions for maximizing the yield of the (Z)-isomer. chemrxiv.org
Integration into Emerging Fields of Organic Materials Development
The unique structural feature of this compound—an α,β-unsaturated ester—makes it a promising candidate as a monomer for the development of novel organic materials. The double bond allows for polymerization, while the ester group provides a site for further functionalization. mdpi.comfiveable.me
A key future direction is the use of this compound in photopolymerization to create UV-cured materials. α,β-unsaturated esters are known to be used as reactive binder resins for applications like coatings and printing inks. mdpi.com The (Z)-configuration of this compound could influence the polymerization kinetics and the final properties of the cured material, such as flexibility, hardness, and thermal stability, compared to its (E)-isomer.
Furthermore, the ester functionality opens the door to creating biodegradable polymers. Unsaturated esters, particularly those derived from bio-based sources, are being explored for creating biocompatible and biodegradable materials for medical applications, such as implantable devices for reconstructive surgery. researchgate.net Investigating the copolymerization of this compound with other monomers could lead to new classes of biodegradable polymers with tailored degradation rates and mechanical properties. The specific geometry of the (Z)-isomer may affect enzymatic recognition and subsequent degradation, offering a route to control the material's lifecycle.
Table 3: Potential Applications in Organic Materials
| Field | Application | Role of this compound | Potential Advantage of Z-Isomer |
|---|---|---|---|
| Polymer Chemistry | UV-Curing Resins | Monomer in photopolymerization | Unique mechanical/thermal properties in cured coatings |
| Biomaterials | Biodegradable Polymers | Co-monomer for medical-grade polyesters | Controlled degradation rates and biocompatibility |
Q & A
Q. What are the standard synthetic routes for ethyl (Z)-pent-2-enoate, and how can reaction conditions be optimized for higher stereoselectivity?
this compound is commonly synthesized via palladium-catalyzed cross-coupling reactions or enzymatic reduction of β-cyanoacrylate esters. For stereoselective synthesis, catalytic systems like Pd(PPh₃)₄ with Zn(CN)₂ in dry DMF are employed to achieve Z-configuration dominance . Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity, and catalyst loading. For enzymatic routes, ene-reductases under mild aqueous conditions (pH 7–8) enhance stereochemical control . Purification via flash chromatography (cyclohexane/EtOAc gradients) ensures high purity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assign Z-configuration using vinyl proton coupling constants (J = 10–12 Hz for Z-isomers) and chemical shifts (e.g., δ 6.33 ppm for the α,β-unsaturated proton) .
- IR Spectroscopy : Confirm ester carbonyl stretches (~1723–1726 cm⁻¹) and alkene C=C (~1630 cm⁻¹) .
- HRMS : Validate molecular ions (e.g., [M+Na]⁺ at m/z 176.0682) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document precise stoichiometry (e.g., 1.0 equiv substrate, 2.5 mol% catalyst) and reaction parameters (temperature, solvent dryness). Use inert atmospheres (N₂/Ar) for air-sensitive steps . Validate purity via TLC and HPLC before proceeding to downstream applications.
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions for this compound’s stereochemistry be resolved?
Discrepancies often arise from solvent effects or dynamic conformational equilibria. Use variable-temperature NMR to detect rotamers and compare experimental coupling constants with density functional theory (DFT)-predicted values. For example, DFT calculations at the B3LYP/6-31G(d) level can model alkene geometry and predict chemical shifts within ±0.3 ppm accuracy . If inconsistencies persist, re-examine sample purity or consider alternative stereochemical assignments via X-ray crystallography .
Q. What strategies are effective in analyzing the conformational dynamics of this compound in solution?
Combine molecular dynamics (MD) simulations (e.g., AMBER force fields) with NOESY/ROESY NMR to study rotamer populations. For instance, NOE correlations between the ester ethyl group and adjacent protons can reveal preferred conformers . Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) also influences conformational stability, which can be quantified using free energy calculations .
Q. What role does computational chemistry play in elucidating the electronic structure of this compound?
DFT studies identify electron-deficient regions (e.g., α,β-unsaturated ester moiety) for nucleophilic attack, aiding in reaction mechanism hypotheses. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions, such as σ(C-H)→π*(C=C) stabilization, which impacts reactivity in Diels-Alder reactions . Pair these with electrostatic potential maps to predict regioselectivity in synthetic applications.
Methodological Guidelines
- Data Validation : Cross-reference experimental spectra with NIST Chemistry WebBook entries (e.g., CAS 602-55-1) for IR/NMR benchmarks .
- Structural Refinement : Use SHELXL for crystallographic data to resolve ambiguities in bond lengths/angles .
- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/HRMS data in repositories like PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
